Ethanol-2-13C

Catalog No.
S1507556
CAS No.
14770-41-3
M.F
C2H6O
M. Wt
47.061 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-2-13C

CAS Number

14770-41-3

Product Name

Ethanol-2-13C

IUPAC Name

(213C)ethanol

Molecular Formula

C2H6O

Molecular Weight

47.061 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1

InChI Key

LFQSCWFLJHTTHZ-OUBTZVSYSA-N

SMILES

CCO

Canonical SMILES

CCO

Isomeric SMILES

[13CH3]CO

The exact mass of the compound Ethanol-2-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethanol-2-13C is a stable isotope-labeled form of ethanol where the carbon atom at the C2 (methyl) position is replaced with the heavy isotope, 13C. This positional labeling makes it a critical tool for metabolic flux analysis (MFA) and mechanistic studies where the fate of the methyl carbon must be distinguished from the carbinol (C1) carbon. [1] In biological systems, ethanol is primarily metabolized in the liver to acetaldehyde and then to acetate, which can be distributed systemically and utilized by other organs, including the brain, as an energy substrate. [REFS-2, REFS-3] The use of Ethanol-2-13C allows researchers to precisely track the incorporation of this specific methyl carbon into downstream metabolites like acetyl-CoA and subsequently into the Tricarboxylic Acid (TCA) cycle intermediates, providing quantitative data on pathway utilization. [1]

Substituting Ethanol-2-13C with unlabeled ethanol is unsuitable for tracer studies, as it provides no mechanism for distinguishing the compound from endogenous pools. More critically, substitution with its regioisomer, Ethanol-1-13C, leads to fundamentally incorrect conclusions. The C1 and C2 carbons of ethanol enter different metabolic fates; the C1 carbon of the resulting acetate can be lost as CO2 in the pyruvate dehydrogenase complex, while the C2 carbon proceeds to label acetyl-CoA and subsequent TCA cycle intermediates like glutamate and glutamine. [REFS-1, REFS-2] Therefore, selecting the incorrect isomer means tracking the wrong atomic position, invalidating any quantitative flux data. Procuring the doubly-labeled Ethanol-1,2-13C2 is often a poor economic choice if only the fate of the methyl group is under investigation, as it provides no additional data for that specific research question at a higher cost.

Precursor Suitability: Enables Specific Tracing of Ethanol-Derived Acetate into Brain Neurotransmitters

When used as a metabolic tracer in rats, intravenously infused Ethanol-2-13C is converted by the liver into [2-13C]acetate. This labeled acetate enters the brain and its 13C label is incorporated into the TCA cycle, resulting in measurable 13C enrichment in key neurotransmitters. [1] In one study, plasma [2-13C]acetate enrichment reached approximately 55% within 30 minutes of infusion. The subsequent 13C enrichment in brain glutamate, glutamine, and GABA was quantifiable via NMR spectroscopy, demonstrating the compound's effectiveness as a precursor for tracing the specific metabolic fate of the ethanol methyl group into key cerebral metabolites. [1] Using Ethanol-1-13C would not provide this specific pathway information, as the C1 label would follow a different metabolic route.

Evidence DimensionMetabolite 13C Enrichment
Target Compound DataLeads to quantifiable 13C enrichment in brain glutamate, glutamine, and GABA via [2-13C]acetate intermediate. [<a href="https://pubs.acs.org/doi/10.1021/acschemneuro.8b00139" target="_blank">1</a>]
Comparator Or BaselineEthanol-1-13C: The 1-13C label follows a different metabolic path, making it unsuitable for tracing the methyl carbon's entry into the TCA cycle via acetyl-CoA. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2847040/" target="_blank">2</a>]
Quantified DifferencePositional distinction: Only the 2-13C label can trace the methyl carbon into the acetyl moiety of acetyl-CoA, which labels specific positions in TCA cycle intermediates. [<a href="https://pubs.acs.org/doi/10.1021/acschemneuro.8b00139" target="_blank">1</a>]
ConditionsIn vivo study in Sprague-Dawley rats with intravenous infusion of [2-13C]ethanol, followed by NMR analysis of brain tissue extracts. [<a href="https://pubs.acs.org/doi/10.1021/acschemneuro.8b00139" target="_blank">1</a>]

This evidence confirms that for studies on how ethanol-derived carbon contributes to brain energy metabolism and neurotransmitter synthesis, Ethanol-2-13C is the required precursor, as its isomer would yield ambiguous or incorrect results.

Workflow Fit: Standardized Use in 13C-MFA for Quantifying Central Carbon Metabolism

Ethanol-2-13C is an established tracer for quantifying metabolic fluxes in microorganisms that utilize ethanol as a carbon source, such as Saccharomyces cerevisiae. In a 13C-MFA study on S. cerevisiae engineered for S-adenosyl-l-methionine (SAM) production, a medium containing 100% [2-13C]ethanol was fed to chemostat cultures to achieve isotopic steady-state. [1] The resulting 13C-enrichment patterns in proteinogenic amino acids were measured by GC-MS, allowing for the precise calculation of flux through the TCA cycle and glyoxylate shunt. [1] This contrasts with unlabeled ethanol, which cannot provide flux data, and with labeled glucose, which reveals a different metabolic state; the study showed that ethanol assimilation significantly increased fluxes through the TCA cycle and oxidative phosphorylation compared to glucose metabolism. [1]

Evidence DimensionMetabolic Flux Distribution
Target Compound DataEnables precise quantification of TCA cycle and glyoxylate shunt fluxes in ethanol-assimilating yeast. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5984393/" target="_blank">1</a>]
Comparator Or BaselineUnlabeled Ethanol: Cannot be used for flux analysis. Labeled Glucose: Reveals a different metabolic state with lower TCA cycle and oxidative phosphorylation fluxes. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5984393/" target="_blank">1</a>]
Quantified DifferenceThe use of 13C-labeled ethanol revealed significantly higher metabolic flux levels through the TCA cycle and glyoxylate shunt compared to cultures grown on glucose. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5984393/" target="_blank">1</a>]
ConditionsChemostat culture of S. cerevisiae at steady-state, fed with [2-13C]ethanol as the sole carbon source, with analysis of amino acid labeling by GC-MS. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5984393/" target="_blank">1</a>]

For metabolic engineering or systems biology applications aiming to quantify and optimize pathways using ethanol as a feedstock, Ethanol-2-13C is the specific tool required to generate actionable quantitative flux data.

Quantifying the Contribution of Ethanol to Cerebral Energy Metabolism

To investigate how chronic alcohol consumption alters the brain's fuel preference, Ethanol-2-13C is the appropriate tracer. It allows for the precise measurement of the flux of the ethanol-derived methyl carbon, via acetate, into the brain's TCA cycle and its subsequent incorporation into glutamate and glutamine pools, providing quantitative data on cerebral acetate oxidation. [1]

Metabolic Engineering of Yeast for Bio-production from C2 Feedstocks

When optimizing microbial strains like S. cerevisiae to produce high-value chemicals (e.g., S-adenosyl-l-methionine) using ethanol as a non-glucose feedstock, Ethanol-2-13C is essential for 13C-Metabolic Flux Analysis. It enables the quantification of carbon flow through central metabolic pathways, identifying bottlenecks and guiding genetic modifications to improve product yield. [2]

Elucidating Drug Metabolism and its Impact on Endogenous Pathways

In pharmacological studies assessing how a drug impacts central carbon metabolism in the presence of alcohol, co-administering Ethanol-2-13C allows for the precise tracking of ethanol's metabolic fate. This helps to deconvolve the drug's effects from the metabolic shifts induced by ethanol consumption itself, particularly in tissues like the brain and liver. [1]

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Ethanol-2-13C

Dates

Last modified: 08-15-2023

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